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Compound of Interest

2-Fluoro-4,5-
Compound Name: , o
dimethoxybenzonitrile

Cat. No.: B054203

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR,
IR, and MS) for the compound 2-Fluoro-4,5-dimethoxybenzonitrile. Due to the limited
availability of public spectral data for this specific molecule, this document outlines the
theoretical values and standard methodologies used for its characterization. This information is
intended to guide researchers in the analysis and confirmation of the structure of 2-Fluoro-4,5-
dimethoxybenzonitrile.

Chemical Structure and Properties

2-Fluoro-4,5-dimethoxybenzonitrile is a substituted aromatic compound with the following
key characteristics:

e Molecular Formula: CoHsFNO2[1][2]

e Molecular Weight: 181.17 g/mol [1][2]
e CAS Number: 119396-88-2[1]

e Synonyms: 4-Cyano-5-fluoroveratrole

e Physical State: Solid[1]
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Predicted Spectral Data

The following tables summarize the expected quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry analysis based on the structure of 2-Fluoro-4,5-dimethoxybenzonitrile.

Table 1: Predicted 'H NMR Spectral Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift Lo ) .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~7.3 d 1H ~8.0 H-6

~6.8 d 1H ~12.0 H-3

~3.95 S 3H - OCHs

~3.90 S 3H - OCHs

Note: The chemical shifts and coupling constants are estimations and may vary based on
experimental conditions.

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assighment
~155 (d, J = 250 Hz) C-2

~150 C-5

~145 C-4

~118 (d, J = 20 Hz) C-6

~117 CN

~105 (d, J = 25 Hz) C-3

~100 (d, J = 5 Hz) c-1

~56.5 OCHs

~56.0 OCHs

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant

(XJCF). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Functional Group

~2230

C=N (Nitrile)

~1610, 1520, 1480

C=C (Aromatic)

~1280-1200

C-O (Aryl ether)

~1100-1000

C-F

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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miz Interpretation

181 [M]* (Molecular ion)

166 [M - CHs]*

138 [M - CHs - COJ* or [M - CHs - HCNJ*

Experimental Protocols

Standard protocols for obtaining the spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-Fluoro-4,5-
dimethoxybenzonitrile (typically 5-10 mg) is dissolved in approximately 0.7 mL of a
deuterated solvent, such as chloroform-d (CDCIs), and transferred to a 5 mm NMR tube. *H
and 3C NMR spectra are acquired on a 400 or 500 MHz spectrometer. *H NMR spectra are
typically recorded with 16-32 scans, while 3C NMR spectra may require several hundred to
thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an Attenuated Total
Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is
placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400
cm~1. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with
dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with
an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the instrument. For high-resolution mass
spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight
(TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion,
confirming the elemental composition.

Visualization of Analytical Workflow and
Fragmentation
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Figure 1. General Workflow for Spectral Analysis
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Figure 1. General Workflow for Spectral Analysis
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Figure 2. Predicted Mass Spectrometry Fragmentation
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Figure 2. Predicted Mass Spectrometry Fragmentation

Conclusion

While publicly accessible spectral data for 2-Fluoro-4,5-dimethoxybenzonitrile is scarce, the
expected NMR, IR, and MS data can be reliably predicted based on its chemical structure. The
experimental protocols outlined provide a standard approach for obtaining this data. For
researchers working with this compound, it is recommended to acquire a certificate of analysis
from the supplier or perform these analytical techniques to confirm the identity and purity of the
material. The presented information serves as a valuable baseline for the structural elucidation
and characterization of 2-Fluoro-4,5-dimethoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectral Analysis of 2-Fluoro-4,5-
dimethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054203#spectral-data-nmr-ir-ms-of-2-fluoro-4-5-
dimethoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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